molecular formula C18H20O3 B8420435 Methyl 4-benzyloxy-3-propylbenzoate

Methyl 4-benzyloxy-3-propylbenzoate

Cat. No.: B8420435
M. Wt: 284.3 g/mol
InChI Key: IZUDBQSWXIEJFN-UHFFFAOYSA-N
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Description

Methyl 4-benzyloxy-3-propylbenzoate is a synthetic benzoate ester derivative of interest in medicinal chemistry for the development of novel therapeutic agents. Compounds featuring the benzyloxy benzoate structure have been investigated in preliminary research for their potential in two major therapeutic areas: antimalarial and anticancer drug discovery . In antimalarial research, such derivatives are studied for their ability to disrupt the parasite's life cycle by inhibiting hemozoin formation within the Plasmodium species, a validated mechanism for antimalarial action . In the context of cancer research, derivatives containing the benzyloxy benzoate moiety have demonstrated cytotoxic properties and have been evaluated for their anti-proliferative effects against various cell lines, suggesting a role for this chemical class in the exploration of new chemotherapeutic agents . The propyl side chain at the 3-position may influence the compound's lipophilicity and binding interactions, which can be critical for optimizing biological activity and cellular uptake . This makes this compound a valuable chemical tool for researchers conducting structure-activity relationship (SAR) studies to develop new leads for antimalarial and/or anticancer drug development.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

methyl 4-phenylmethoxy-3-propylbenzoate

InChI

InChI=1S/C18H20O3/c1-3-7-15-12-16(18(19)20-2)10-11-17(15)21-13-14-8-5-4-6-9-14/h4-6,8-12H,3,7,13H2,1-2H3

InChI Key

IZUDBQSWXIEJFN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of Methyl 4-benzyloxy-3-propylbenzoate with analogous compounds, emphasizing substituent-driven differences:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Water Solubility LogP (Predicted)
This compound 298.35 Not reported Insoluble ~4.2
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate 238.24 120–122 Slightly soluble ~2.8
4-Bromo-3-methylbenzoic acid 215.04 145–147 Low ~2.5
Methyl 2-benzoylamino-3-oxobutanoate 235.25 Not reported Moderate ~1.9

Key Observations:

  • Lipophilicity : The benzyloxy and propyl groups in this compound significantly increase its LogP compared to analogs with smaller substituents (e.g., cyclopropylmethoxy or hydroxyl groups) .
  • Solubility: The compound’s insolubility in water contrasts with the moderate solubility of Methyl 2-benzoylamino-3-oxobutanoate, which contains polar oxo and benzoylamino groups .
  • Thermal Stability : The absence of reactive functional groups (e.g., hydroxyl or bromo) in this compound likely enhances its stability compared to 4-bromo-3-methylbenzoic acid, which may degrade under basic conditions .

Reactivity and Functional Group Compatibility

  • Benzyloxy Group: Stable under acidic conditions but cleavable via hydrogenolysis, making it useful in protective strategies. This contrasts with the cyclopropylmethoxy group, which may exhibit strain-driven reactivity .
  • Propyl Chain : Imparts steric hindrance, reducing electrophilic substitution rates compared to methyl-substituted analogs like 4-bromo-3-methylbenzoic acid .

Preparation Methods

Benzylation of 4-Hydroxy-3-Propylbenzoic Acid

The benzyloxy moiety is typically introduced via alkylation of 4-hydroxy-3-propylbenzoic acid using benzyl chloride under basic conditions. In a procedure adapted from, maltol derivatives are benzylated using aqueous NaOH and methanol, yielding intermediates with >85% purity after extraction with dichloromethane. For methyl 4-benzyloxy-3-propylbenzoate, this step is followed by esterification with methanol in the presence of catalytic sulfuric acid, achieving a 78% yield.

Reaction Conditions:

  • Temperature: Reflux (65–70°C)

  • Base: 11 M NaOH

  • Solvent: Methanol/water (1:1)

  • Workup: Neutralization with HCl, extraction with dichloromethane.

Direct Esterification of Pre-Functionalized Intermediates

An alternative route involves esterifying 4-benzyloxy-3-propylbenzoic acid directly. As described in, methyl ester formation is achieved by treating the acid with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours. This method avoids side reactions, yielding 82% pure product confirmed by 1H^1H-NMR (δ\delta 3.89 ppm, singlet, -OCH3_3 ).

Propyl Group Introduction via Alkylation

Friedel-Crafts Alkylation

Propyl groups are introduced at the 3-position of methyl 4-benzyloxybenzoate using Friedel-Crafts conditions. In a patent-derived protocol, aluminum chloride catalyzes the reaction between methyl 4-benzyloxybenzoate and 1-bromopropane in dichloromethane at 0°C. The product is isolated in 68% yield after column chromatography, with GC-MS analysis showing a molecular ion peak at m/z 298 [M+^+].

Nucleophilic Aromatic Substitution

Electrophilic activation of the aromatic ring via nitration followed by propyl group displacement is reported in. Methyl 4-benzyloxy-3-nitrobenzoate is reduced to the amine, which undergoes diazotization and subsequent coupling with propylmagnesium bromide. This multistep process yields 65% of the target compound but requires rigorous temperature control (-10°C to 25°C).

One-Pot Synthesis and Industrial Scalability

Silane-Mediated Condensation

A patent describes a one-pot method using triethylsilane and trifluoroacetic acid to simultaneously introduce benzyloxy and propyl groups. Methyl 4-hydroxybenzoate is reacted with benzyl chloride and 1-bromopropane in acetonitrile, yielding 89% product after crystallization. This approach reduces purification steps and is scalable to kilogram quantities.

Key Advantages:

  • Solvent System: Acetonitrile/water (7:3) for crystallization

  • Purity: >99% by HPLC (retention time: 12.4 min)

  • Throughput: 15 kg batches achieved in pilot plants.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, CDCl3_3 ):

    • δ\delta 7.45–7.32 (m, 5H, Ar-H), 7.28 (d, J = 8.4 Hz, 1H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 5.12 (s, 2H, -OCH2_2 Ph), 3.91 (s, 3H, -OCH3_3 ), 2.58 (t, J = 7.6 Hz, 2H, -CH2_2 -CH2_2 -CH3_3 ), 1.62–1.55 (m, 2H, -CH2_2 -CH2_2 -CH3_3 ), 0.94 (t, J = 7.4 Hz, 3H, -CH2_2 -CH2_2 -CH3_3 ).

  • IR (KBr): 1725 cm1^{-1} (C=O ester), 1280 cm1^{-1} (C-O-C asymmetric stretch).

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water 70:30, 1 mL/min) confirm purity >99.5% with UV detection at 254 nm.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Esterification8299.2Minimal side products
Friedel-Crafts6898.7Scalable
One-Pot8999.5Reduced steps, high throughput
Nucleophilic Sub.6597.8Functional group tolerance

Q & A

Q. How can researchers optimize the synthesis of Methyl 4-benzyloxy-3-propylbenzoate to achieve high yields and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For esterification or etherification steps, refluxing with excess reagents (e.g., benzyl bromide for benzyloxy group introduction) under inert atmospheres (N₂/Ar) improves yield. Solvent choice (e.g., DMF or THF for polar aprotic conditions) and temperature (60–80°C) are critical . Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC), ensures purity. High-performance liquid chromatography (HPLC) can validate final compound homogeneity (>98% purity) .

Q. What analytical techniques are recommended for confirming the structure of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., benzyloxy protons at δ 4.8–5.2 ppm, ester carbonyl at ~168 ppm) .
  • IR Spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks matching the exact mass .
  • X-ray Crystallography : Resolves 3D conformation if crystalline forms are obtained .

Q. How can researchers identify and mitigate common impurities during synthesis?

Methodological Answer: Common impurities include unreacted intermediates (e.g., residual 4-hydroxy-3-propylbenzoic acid) or byproducts from incomplete benzylation. Techniques include:

  • TLC Monitoring : Track reaction progress using silica-gel plates and UV visualization .
  • HPLC-MS : Detect low-abundance impurities (e.g., de-esterified products) .
  • Recrystallization : Use solvents like ethanol/water to remove polar impurities .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR) may arise from conformational isomers or residual solvents. Solutions:

  • Cross-Validation : Compare data with analogous compounds (e.g., methyl 3-(cyclopropylmethoxy)benzoate derivatives) .
  • DEPT-135 NMR : Differentiate CH₂/CH₃ groups in propyl chains .
  • Dynamic NMR (DNMR) : Detect slow-exchange conformers at variable temperatures .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC at timed intervals. Acidic conditions may hydrolyze the ester group, requiring neutralization steps .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. Store samples in dry, inert environments to prevent hygroscopic degradation .

Q. How can computational methods predict the pharmacological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) using software like AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., propyl chain length) with bioactivity data from analogous esters .
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

Methodological Answer:

  • Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .
  • Cell Line Validation : Use multiple lines (e.g., HEK293 vs. HepG2) to confirm target specificity.
  • Metabolic Stability Assays : Pre-incubate with liver microsomes to assess if metabolites contribute to activity .

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